molecular formula C21H14N2O4S2 B12200700 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B12200700
M. Wt: 422.5 g/mol
InChI Key: XKVJWJFMEZKGRY-YVLHZVERSA-N
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Description

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is a complex organic compound that features a unique combination of thiazolidinone and chromenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine with a chromenyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical synthesis, which is an environmentally friendly approach. This method uses mechanical energy to drive chemical reactions, reducing the need for solvents and harsh reaction conditions . The use of high-speed ball milling and other mechanochemical techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and may be carried out in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted benzamides.

Scientific Research Applications

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiazolidinone ring is known to interact with certain enzymes, while the chromenyl group can participate in binding interactions with proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its combination of thiazolidinone and chromenyl structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H14N2O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxochromen-6-yl)benzamide

InChI

InChI=1S/C21H14N2O4S2/c1-23-20(26)17(29-21(23)28)10-12-2-4-13(5-3-12)19(25)22-15-7-8-16-14(11-15)6-9-18(24)27-16/h2-11H,1H3,(H,22,25)/b17-10-

InChI Key

XKVJWJFMEZKGRY-YVLHZVERSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)SC1=S

Origin of Product

United States

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